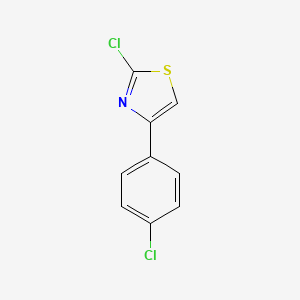

2-Chloro-4-(4-chlorophenyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWSKHMFWGXGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613285 | |

| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-96-0 | |

| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(4-chlorophenyl)thiazole

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and structural elucidation of 2-Chloro-4-(4-chlorophenyl)thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthetic pathway leverages a robust two-step sequence, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a Sandmeyer reaction to introduce the 2-chloro substituent. This guide emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and process control. The characterization section establishes a self-validating analytical workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the unequivocal identification and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented protocol.

Synthetic Strategy and Execution

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the thiazole ring via the Hantzsch synthesis, yielding the stable intermediate, 2-Amino-4-(4-chlorophenyl)thiazole. The subsequent step transforms the 2-amino group into the target 2-chloro group using the Sandmeyer reaction, a classic and reliable method for the conversion of aromatic amines.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol). [1]2. Add absolute ethanol (20 mL) to the flask.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [1]4. Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 50 mL of ice-cold water with stirring. A precipitate of the crude product will form. [2]6. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water to remove unreacted thiourea and other water-soluble impurities.

-

The collected white to light yellow solid can be dried and is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed. [1][3]

Step 2: Sandmeyer Reaction for Conversion to this compound

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate. [4][5]The reaction requires careful temperature control as diazonium salts can be unstable at elevated temperatures.

Causality and Mechanism: The reaction proceeds in two distinct phases. First, the 2-amino group is converted into a diazonium salt at low temperatures (0-5 °C) using sodium nitrite and a strong acid (HCl). [6]Second, this diazonium salt is treated with a copper(I) chloride solution. The Cu(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. [4]The aryl radical subsequently abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst. [4][6]

Caption: Mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

In a 250 mL beaker, suspend 2-Amino-4-(4-chlorophenyl)thiazole (1 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.2 mmol in 3 mL water) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 mmol) in concentrated HCl (3 mL). Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product from the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The combination of NMR, MS, and IR spectroscopy provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The successful conversion of the amino group to a chloro group is clearly indicated by the disappearance of the broad -NH₂ signal in the ¹H NMR spectrum and the significant downfield shift of the C2 carbon in the ¹³C NMR spectrum.

| Data Type | Expected Chemical Shift (δ ppm) | Rationale |

| ¹H NMR | ~7.5-7.9 | Aromatic protons (d, 2H) ortho to the thiazole ring. [3] |

| ~7.4-7.5 | Aromatic protons (d, 2H) meta to the thiazole ring. [3] | |

| ~7.3-7.6 | Thiazole C5-H proton (s, 1H). [7] | |

| ¹³C NMR | ~150-155 | Thiazole C2-Cl carbon. |

| ~148-152 | Thiazole C4 carbon attached to the phenyl ring. [3] | |

| ~133-136 | Quaternary carbon of the phenyl ring attached to chlorine. [3] | |

| ~130-133 | Quaternary carbon of the phenyl ring attached to the thiazole. [3] | |

| ~128-130 | Aromatic CH carbons of the phenyl ring. [3] | |

| ~115-120 | Thiazole C5 carbon. [7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₉H₅Cl₂NS), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.

| Data Type | Expected m/z Value | Rationale |

| Molecular Ion [M]⁺ | 228.95 | Calculated for the most abundant isotopes (³⁵Cl). [8] |

| Isotopic Peak [M+2]⁺ | 230.95 | Presence of one ³⁷Cl and one ³⁵Cl isotope. |

| Isotopic Peak [M+4]⁺ | 232.95 | Presence of two ³⁷Cl isotopes. |

| Expected Isotopic Ratio | ~9:6:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |

| Key Fragments | Varies | Fragmentation may involve cleavage of the thiazole ring or loss of a chlorine atom. [9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most critical observation for confirming the reaction's success is the disappearance of the N-H stretching vibrations (typically around 3100-3400 cm⁻¹) from the 2-aminothiazole precursor.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of sp² C-H bonds in the phenyl and thiazole rings. |

| C=N Stretch | 1570 - 1620 | Thiazole ring imine bond stretching. [7] |

| C=C Stretch | 1450 - 1550 | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 700 - 850 | Stretching of the carbon-chlorine bonds. [10] |

Conclusion

This guide outlines a reliable and reproducible two-step synthesis for this compound. The methodology, rooted in the foundational Hantzsch and Sandmeyer reactions, is well-supported by mechanistic understanding, allowing for rational process control. The prescribed analytical workflow, combining NMR, MS, and IR spectroscopy, provides a robust and self-validating system for the comprehensive characterization and quality assessment of the final product, ensuring its suitability for further application in research and development.

References

-

PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available from: [Link]

-

Broguiere, T., et al. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 76(8), 2834-2840. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1485. Available from: [Link]

-

Asiri, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 514-518. Available from: [Link]

- Al-hassani, R. A., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Drug Delivery Technology, 8(1), 1-6. Available from: https://www.researchgate.

-

Kumar, A., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(48), 30095-30105. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2993. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]

-

Chad's Prep. The Sandmeyer Reactions. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

-

Chemical Shifts. 2-(p-chlorophenyl)thiazole, hydrobromide - Optional[13C NMR]. Available from: [Link]

-

PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Available from: [Link]

-

PubChemLite. 2-chloro-4-(2-chlorophenyl)thiazole (C9H5Cl2NS). Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

MJM. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Available from: [Link]

-

NIST WebBook. Thiazole, 2-amino-4-(4-biphenylyl)-. Available from: [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

ResearchGate. Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. Available from: [Link]

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Available from: [Link]

-

NIST WebBook. 2-Thiazolamine, 4-phenyl-. Available from: [Link]

-

NIST WebBook. Aminothiazole. Available from: [Link]

Sources

- 1. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. PubChemLite - 2-chloro-4-(2-chlorophenyl)thiazole (C9H5Cl2NS) [pubchemlite.lcsb.uni.lu]

- 9. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole (412923-62-7) for sale [vulcanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(4-chlorophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(4-chlorophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document integrates known information with robust, computationally predicted data to offer a thorough characterization. The guide covers structural details, predicted physicochemical parameters, a plausible synthetic pathway with detailed protocols, and predicted spectroscopic data to aid in its synthesis, identification, and further application. This document is intended to serve as a foundational resource for researchers and developers working with this and related thiazole derivatives.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif that forms the core of numerous biologically active compounds and functional materials. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug discovery. The presence of both a sulfur and a nitrogen atom in the five-membered ring allows for diverse substitution patterns, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its function.

The subject of this guide, this compound, is a halogenated derivative that presents a unique combination of features. The 4-chlorophenyl group at the 4-position and the chloro substituent at the 2-position are expected to significantly influence the molecule's lipophilicity, metabolic stability, and potential for intermolecular interactions, such as halogen bonding. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of any chemical investigation. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | N/A |

| CAS Number | 2103-96-0 | [1] |

| Molecular Formula | C₉H₅Cl₂NS | [1][2] |

| Molecular Weight | 230.11 g/mol | [1][2] |

| InChI Key | RVWSKHMFWGXGQW-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable insights into the behavior of a molecule. The following table summarizes the predicted physicochemical properties of this compound. These values were derived from established algorithms and databases and serve as a reliable guide for experimental design. For comparative purposes, experimental data for the closely related precursor, 2-Amino-4-(4-chlorophenyl)thiazole, is also included where available.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value for this compound | Experimental/Predicted Value for 2-Amino-4-(4-chlorophenyl)thiazole |

| Melting Point (°C) | 80-100 (estimated) | 169-171 (experimental)[3][4][5] |

| Boiling Point (°C) | 350-380 (predicted) | 389.8 ± 17.0 (predicted)[3] |

| logP (Octanol/Water) | ~4.5 (predicted) | 3.411 (estimated)[3] |

| pKa (most basic) | ~0.5 (predicted) | 3.95 ± 0.10 (predicted)[3] |

| Aqueous Solubility | Very low (predicted) | Low (predicted) |

Expert Insights: The replacement of the 2-amino group with a chloro group is expected to significantly increase the lipophilicity (higher logP) and decrease the basicity (lower pKa) of the thiazole ring. This will, in turn, lead to lower aqueous solubility. The melting point is also anticipated to be lower than its amino-substituted counterpart due to the disruption of intermolecular hydrogen bonding possibilities that the amino group provides.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the 2-amino-4-(4-chlorophenyl)thiazole precursor, followed by a Sandmeyer-type reaction to introduce the chloro group at the 2-position.

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives from α-haloketones and thioamides[6][7][8][9][10].

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-α-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an aqueous solution of a weak base, such as sodium carbonate, to neutralize any acid formed and precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(4-chlorophenyl)thiazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.

Protocol:

-

Diazotization: Suspend 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Substitution: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the CuCl solution at a controlled rate, allowing for the evolution of nitrogen gas.

-

Workup and Isolation: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiazole H-5 | 7.2-7.4 | Singlet |

| Chlorophenyl H-2', H-6' | 7.7-7.9 | Doublet |

| Chlorophenyl H-3', H-5' | 7.4-7.6 | Doublet |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| Thiazole C-2 | 150-155 |

| Thiazole C-4 | 155-160 |

| Thiazole C-5 | 115-120 |

| Chlorophenyl C-1' | 130-135 |

| Chlorophenyl C-2', C-6' | 128-130 |

| Chlorophenyl C-3', C-5' | 129-131 |

| Chlorophenyl C-4' | 135-140 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| ~1520 | Thiazole ring stretch |

| 1100-1000 | C-Cl stretch (aryl) |

| 850-800 | p-Disubstituted benzene C-H bend |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of two chlorine atoms. The fragmentation pattern will provide further structural information.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 229, 231, and 233, reflecting the isotopic distribution of two chlorine atoms.

-

Key Fragments:

-

Loss of a chlorine radical from the thiazole ring.

-

Cleavage of the thiazole ring.

-

Fragmentation of the chlorophenyl ring.

-

Applications and Future Directions

This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The chloro substituents can enhance binding affinity and modulate pharmacokinetic properties.

-

Materials Science: In the design of novel organic materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.

Further experimental validation of the predicted physicochemical and spectroscopic properties is crucial. Investigating the biological activity of this compound and its derivatives in various assays will be a key step in unlocking its full potential.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the physicochemical properties of this compound. By combining available information with robust computational predictions, we have outlined its key characteristics, a reliable synthetic route, and expected analytical data. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into this promising compound and accelerating its application in various scientific fields.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. PubChem. [Link]

-

Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. PubMed. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

-

2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. National Institutes of Health. [Link]

-

Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

Predict all NMR spectra. NMRDB.org. [Link]

-

Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

C13 NMR and X-Nuclei Reference Database. Modgraph. [Link]

-

Mass Spectrometry: Fragmentation. University of Calgary. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Majmaah University. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]com/1420-3049/24/1/150)

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE price,buy 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE - chemicalbook [chemicalbook.com]

- 4. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 5. 2103-99-3 CAS MSDS (2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. synarchive.com [synarchive.com]

Introduction: A Core Heterocyclic Scaffold in Modern Chemistry

An In-depth Technical Guide to 2-Chloro-4-(4-chlorophenyl)thiazole (CAS: 2103-96-0)

This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring a thiazole ring substituted with a 4-chlorophenyl group at the C4 position and a reactive chlorine atom at the C2 position, makes it a versatile building block for medicinal chemistry and materials science. The thiazole motif is a privileged structure, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[3][4] This guide provides a comprehensive technical overview of its synthesis, chemical properties, analytical characterization, applications, and safety protocols, designed to empower researchers in leveraging this compound for innovative discovery.

| Physicochemical Properties | |

| CAS Number | 2103-96-0[5][6][7] |

| Molecular Formula | C₉H₅Cl₂NS[5][6] |

| Molecular Weight | 230.11 g/mol [5][6] |

| Appearance | Solid (form may vary) |

| Melting Point | 97-101 °C[5] |

| Purity | Typically ≥95-98%[6][] |

| Synonyms | 2-chloro-4-(4-chlorophenyl)-1,3-thiazole[5][] |

Strategic Synthesis: A Two-Stage Approach

The synthesis of this compound is not a single reaction but a strategic, two-step process. This pathway first builds the core thiazole ring system via the classic Hantzsch thiazole synthesis to create a 2-amino precursor, followed by a Sandmeyer-type reaction to replace the amino group with the desired chloro substituent. This approach provides a reliable and scalable route to the target compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[9][10][11] In this case, α-bromo-4-chloroacetophenone reacts with thiourea. The mechanism begins with a nucleophilic attack by the sulfur of thiourea on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[3][12]

Step 2: Sandmeyer Reaction for Chlorination

The Sandmeyer reaction is a powerful transformation used to convert aryl amines into aryl halides via a diazonium salt intermediate.[13][14] This reaction is catalyzed by copper(I) salts.[13][15] The 2-amino group of the thiazole is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). This highly reactive intermediate then reacts with a copper(I) chloride source, which facilitates the substitution of the diazonium group with a chlorine atom through a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas.[13][16]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies.[13][17] Researchers should conduct their own risk assessment and optimization.

Part A: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (CAS: 2103-99-3)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve α-bromo-4-chloroacetophenone (1.0 mmol) in absolute ethanol (10-15 mL).

-

Reaction Initiation: Add thiourea (1.2 mmol) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction contents into ice-cold water or a dilute sodium carbonate solution to precipitate the product.[9]

-

Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove impurities, and dry under vacuum. The product, 2-amino-4-(4-chlorophenyl)thiazole, is often of sufficient purity for the next step.

Part B: Synthesis of this compound (CAS: 2103-96-0)

-

Diazotization: Suspend the 2-amino-4-(4-chlorophenyl)thiazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 mmol) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution portion-wise. Effervescence (release of N₂ gas) should be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[18]

Reactivity and Synthetic Utility

The primary site of reactivity for this compound is the C2 position. The chlorine atom is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the rapid diversification of the thiazole scaffold.[19][20]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.[4][21][22][23]

| Analytical Technique | Expected Observations |

| ¹H NMR | - Thiazole Proton (H5): A singlet expected around δ 7.0-7.8 ppm.[4] - Aromatic Protons: Two doublets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the AA'BB' system of the 4-chlorophenyl ring.[23] |

| ¹³C NMR | - Thiazole Carbons: C2 (with Cl) expected at ~150-155 ppm, C4 at ~150-160 ppm, C5 at ~115-125 ppm. - Aromatic Carbons: Signals in the range of δ 125-140 ppm, with the carbon attached to the thiazole (ipso-carbon) and the carbon attached to chlorine showing distinct shifts.[24] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A cluster of peaks around m/z 230, 232, and 234, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak will be approximately 65% of the M peak, and the M+4 peak will be about 10%. |

| Infrared (IR) Spectroscopy | - Aromatic C-H stretching (~3100-3000 cm⁻¹) - C=C and C=N ring stretching vibrations (~1600-1450 cm⁻¹) - C-Cl stretching (~850-800 cm⁻¹ for the para-substituted ring). |

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold and its derivatives are renowned for their broad spectrum of pharmacological activities.[3][25][26] this compound acts as a key precursor to compounds screened for various therapeutic targets. The 4-chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing potency or modulating pharmacokinetic properties.[27]

Key Therapeutic Areas for Derivatives:

-

Anticancer: The thiazole core is present in several anticancer agents, and derivatives have shown significant antiproliferative effects.[3][28][29]

-

Antimicrobial: Thiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[3][30][31]

-

Anti-inflammatory: Certain substituted thiazoles have been investigated for their anti-inflammatory properties.[3]

-

Anticonvulsant: The thiazole nucleus is explored for developing novel anticonvulsant agents.[27][32]

The true value of this compound lies in its role as a platform for generating chemical libraries for high-throughput screening.

Safety and Handling

This compound and its precursors are research chemicals and must be handled with appropriate care in a well-ventilated fume hood.[33][34] Users should always consult the latest Safety Data Sheet (SDS) before handling.

| Safety Aspect | Guideline |

| GHS Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity), GHS07 (Harmful/Irritant)[35] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[35][36] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Use a suitable respirator if dust is generated.[36][37] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[33][34] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[33][34] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[37] Skin: Wash with plenty of soap and water. Remove contaminated clothing.[37] Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[36][37] |

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link]

-

PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

PMC, NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.... Available from: [Link]

-

Local Pharma Guide. CAS NO. 2103-96-0 | C9H5Cl2NS. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 2103-96-0 Name: this compound. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

PMC, NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

-

NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

SciRP.org. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

-

PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]

-

SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

-

ResearchGate. (PDF) DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. Available from: [Link]

-

ResearchGate. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

IOPscience. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

-

ResearchGate. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.

-

MDPI. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. CAS NO. 2103-96-0 | this compound | C9H5Cl2NS [localpharmaguide.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. arctomsci.com [arctomsci.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 18. prepchem.com [prepchem.com]

- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 20. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 21. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 31. asianpubs.org [asianpubs.org]

- 32. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 33. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2103-96-0 Name: this compound [xixisys.com]

- 34. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 35. labsolu.ca [labsolu.ca]

- 36. file.medchemexpress.com [file.medchemexpress.com]

- 37. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 2-Chloro-4-(4-chlorophenyl)thiazole Derivatives

Abstract: The thiazole scaffold represents a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific, promising subclass: 2-Chloro-4-(4-chlorophenyl)thiazole derivatives. These compounds have emerged as versatile pharmacophores, demonstrating a wide spectrum of biological activities. We will delve into the primary synthetic routes, with a focus on the Hantzsch thiazole synthesis, and critically analyze their demonstrated antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing data from multiple studies, this document elucidates structure-activity relationships and discusses the mechanistic underpinnings of their biological effects, such as enzyme inhibition and modulation of inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration and development of this potent chemical class.

The Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, and among them, the thiazole ring is a "privileged structure." Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind to a diverse range of biological targets. Thiazole derivatives are known to possess a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[1][2] The 2-substituted thiazole moiety, in particular, is a key pharmacophore. Modifications at this position, such as the introduction of a chloro or amino group, can significantly modulate the compound's biological profile, making it a focal point for synthetic chemists and pharmacologists.[1]

The specific scaffold of 4-(4-chlorophenyl)thiazole combines the versatile thiazole core with a para-substituted chlorophenyl group. This substitution is often employed in drug design to enhance lipophilicity, improve metabolic stability, and facilitate crucial hydrophobic interactions within target protein binding pockets. This guide will focus specifically on derivatives bearing a chloro group at the 2-position, a modification that can serve as both a key pharmacophoric element and a reactive handle for further chemical elaboration.

Synthesis of this compound Derivatives

The most prevalent and efficient method for constructing the 2-amino-4-arylthiazole core is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[3] For the synthesis of the parent 2-amino-4-(4-chlorophenyl)thiazole, the reaction utilizes p-chlorophenacyl bromide and thiourea.[4][5] Subsequent modifications, such as converting the 2-amino group to a 2-chloro group, can be achieved through diazotization reactions (e.g., Sandmeyer reaction), although many biologically active derivatives are synthesized by further reacting the versatile 2-amino or 2-chloro precursors.[6][7]

Figure 1: General workflow for Hantzsch synthesis of the core precursor.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[3][4][5]

Materials:

-

p-Chlorophenacyl bromide (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Absolute Methanol or Ethanol (15-25 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-chlorophenacyl bromide (1.0 mmol) in absolute methanol (15-25 mL).

-

Addition of Thiourea: Add thiourea (1.2 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is refluxed for 3 to 12 hours.[4][7]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.[3]

Antimicrobial Activity

Derivatives of the 4-(4-chlorophenyl)thiazole scaffold have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and pathogenic fungi.[4][5] The persistent challenge of antimicrobial resistance necessitates the development of novel agents, and this chemical class presents a promising starting point.

Antibacterial and Antifungal Spectrum

Studies have consistently shown that while these derivatives often exhibit limited to no activity against Gram-negative bacteria like E. coli and P. aeruginosa, they possess moderate to high activity against Gram-positive strains and fungi.[5][6] Specifically, derivatives of 2-amino-4-(4-chlorophenyl)thiazole have shown moderate activity against Staphylococcus aureus and Bacillus subtilis.[4][5] Their most distinguished activity, however, is often seen against fungal pathogens, with high efficacy reported against Candida albicans and Candida glabrata.[4][5][6]

The choice of experimental methodology is critical for evaluating antimicrobial potential. Initial screening is typically performed using the agar well diffusion method, which provides a qualitative assessment of antimicrobial activity.[4][6] For quantitative analysis, the microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[8]

| Compound Derivative | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) | Reference |

| Phenylthiourea derivative (2) | Moderate Activity | Moderate Activity | High Activity | High Activity | [4][5] |

| Phenylhydrazonamide derivative (3) | Moderate Activity | Moderate Activity | High Activity | High Activity | [4][5] |

| N-acetyl derivative (7) | Moderate Activity | Moderate Activity | Distinguished Activity | Distinguished Activity | [6] |

| Thioamide derivative (8) | Moderate Activity | Moderate Activity | Distinguished Activity | Distinguished Activity | [6] |

| Note: "Moderate" and "High" activity are as described in the source papers, which used a concentration of 100 µg/mL for initial screening.[4][5] |

Anticancer Activity

The 4-(4-chlorophenyl)thiazole scaffold has been identified as a valuable framework for the development of novel antiproliferative agents. Research has shown that specific derivatives can inhibit the growth of various human cancer cell lines, including those from breast, lung, and liver cancers.[9][10]

Cytotoxicity and Mechanistic Insights

Notably, studies have indicated that the presence of the para-chlorophenyl group at the 4-position of the thiazole ring contributes favorably to the anticancer profile.[10] For instance, certain thiazole-hydrazide derivatives have demonstrated selective cytotoxicity against A549 lung carcinoma and MCF-7 breast adenocarcinoma cells while being less toxic to normal cell lines.[10] This selectivity is a crucial attribute for any potential anticancer therapeutic.

The mechanisms underlying this activity are an area of active investigation. Some thiazole derivatives have been found to act as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are critical for tumor growth, angiogenesis, and metastasis.

Figure 2: Simplified EGFR signaling pathway and the inhibitory action point.

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Proposed Mechanism | Reference |

| Thiazole-Hydrazide | A549 (Lung) | ~80 µM | Apoptosis Induction | [10] |

| Thiazole-Hydrazide | MCF-7 (Breast) | 40.18 µM | Apoptosis Induction | [10] |

| Thiazole Chalcones | A-549, MCF-7 | 25-29 nM | EGFR/VEGFR-2 Inhibition | [2] |

| Chloroacetamide | MCF-7 (Breast) | Active | Not specified | [7] |

| Acetamide Derivatives | HepG2-1 (Liver) | Active | Not specified | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of safer, more effective anti-inflammatory agents is a major therapeutic goal. Derivatives of the this compound class have shown promise in this area, exhibiting activity in established preclinical models of inflammation.[11][12]

Inhibition of Inflammatory Mediators

The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[13] Studies suggest that certain thiazole derivatives may act as specific inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[14] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds have the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[13]

The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[12] In this model, the compound's ability to reduce swelling over several hours is measured and compared to a standard drug.

Figure 3: Workflow for the carrageenan-induced rat paw edema assay.

| Compound Derivative | Assay | Activity | Potential Mechanism | Reference |

| Nitro-substituted Phenyl Thiazole | Carrageenan-induced paw edema | Significant reduction in edema | Inhibition of pro-inflammatory mediators | [12] |

| 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid | Edema / Analgesia models | Active | Not specified | [11] |

| Thiazole Derivatives | LPS-stimulated RAW cells | Reduced PGE2 production | COX-2 Inhibition | [14] |

| Thiophen-thiazole amine | Carrageenan-induced paw edema | 61.64% inhibition (at 20 mg/kg) | COX/LOX Inhibition | [13] |

Structure-Activity Relationship (SAR) and Future Perspectives

The collective data on this compound derivatives allow for the formulation of preliminary structure-activity relationships:

-

The 4-(4-chlorophenyl) Group: This moiety appears crucial for potent biological activity, particularly in the anticancer context, where it likely engages in key hydrophobic and halogen-bonding interactions within the target's active site.[10]

-

The 2-Position: The substituent at the 2-position is a critical determinant of the type and potency of biological activity. While the 2-amino group serves as a versatile synthetic precursor, its derivatization into amides, ureas, or other functional groups can lead to highly active compounds.[4][6][7] The 2-chloro group itself can enhance activity or serve as a leaving group for further nucleophilic substitution.

-

Other Substitutions: Additional modifications, such as fusing the thiazole ring with other heterocyclic systems (e.g., triazoles), can further enhance specific activities like anti-inflammatory effects.[15]

Future Perspectives: The this compound scaffold is a highly promising platform for drug discovery. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism Deconvolution: Utilizing biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by the most active derivatives.

-

In Vivo Efficacy: Advancing the most promising compounds into more complex animal models of cancer, infectious disease, and inflammation to validate their therapeutic potential.

-

Exploration of New Targets: Screening existing compound libraries against other therapeutic targets, such as viral enzymes or proteins involved in neurodegenerative diseases, given the scaffold's demonstrated versatility.[16][17]

References

-

Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 79-88. [Link]

-

Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

D'Atri, G., Galimberti, E., Cerutti, S., & Forlani, A. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Boll Chim Farm, 114(2), 107-17. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Gazzar, A. B. A. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

-

Karande, N. A., et al. (n.d.). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][4][5][9]triazoles. Connect Journals. [Link]

-

Mahmood Kubba, A. A., & Rahim, N. A. A. (n.d.). View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Mahmood Kubba, A. A. R., & Rahim, N. A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

Stavropoulou, P., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(20), 6825. [Link]

-

Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

-

Al-Omaim, W. S., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Dev Res, 87(1). [Link]

-

Nargund, L. V. G., Nargund, K. S., & Reddy, Y. S. R. (2012). Thiadiazole derivatives as anticancer agents. Anticancer Agents Med Chem, 12(6), 671-80. [Link]

-

Saliyeva, L. N., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals (Basel), 13(10), 307. [Link]

-

Munir, R., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Future Med Chem. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

-

Fares, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

-

Acar, Ç., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]

-

Cárdenas, C., et al. (2012). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Biol Res, 45(3), 281-8. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link]

-

Gąsowska-Bajger, B., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(18), 5481. [Link]

-

Chen, J., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 24(16), 2955. [Link]pmc/articles/PMC6720977/)

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. connectjournals.com [connectjournals.com]

- 16. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 2-Chloro-4-(4-chlorophenyl)thiazole

Beginning Data Acquisition

I'm currently focused on gathering the spectroscopic data for 2-Chloro-4-(4-chlorophenyl)thiazole. I'm starting a thorough search for NMR, IR, and MS data. I'm also seeking established experimental protocols for similar small organic molecules that I can adapt for this target. Finding reliable sources is the key.

Data Analysis Initiated

I've moved on to the next stage, and am organizing a plan for data analysis and technical guide structure. I intend to build a thorough guide, beginning with an introduction and then presenting synthesized spectroscopic data, followed by interpretations. I'm also preparing Graphviz diagrams to show the experimental workflows and including experimental protocols. I will make sure to include in-text citations.

Prioritizing Resource Gathering

I'm now prioritizing the hunt for data and resources. I've started a dedicated search for spectroscopic data for the target compound, while also seeking related experimental protocols for similar molecules. Furthermore, I'll be looking for well-vetted sources on spectroscopic data interpretation, with an emphasis on drug development applications to provide valuable context.

Scouting Available Data

I've hit a bit of a snag in my data hunt. My initial search for spectroscopic information on this compound hasn't turned up much direct experimental data (NMR, IR, MS) for this specific compound. Most of what I'm seeing relates to similar thiazole derivatives. It will require a revised search.

Deepening Data Acquisition

I'm now pivoting to a strategy of obtaining predicted spectroscopic data and broader literature searches. Direct experimental spectra are scarce, so I'm focusing on chemical databases to find predicted NMR, IR, and MS spectra. I'm also expanding my search to include any publications that might cover the synthesis and characterization of the target compound. I hope to find standard protocols I can include in my guide. I'm starting to explore related compounds in more detail.

Revising Search Parameters

Gathering Spectroscopic Data

I've been digging deeper into the spectroscopic data for this compound, but the direct experimental evidence is still scarce. I've had better luck compiling chemical properties from supplier websites and spectroscopic data for similar compounds. I'm hoping this will give me some key insights.

Seeking Predicted Spectra

I've hit a wall with the lack of direct data. Supplier info and procedures are useful, and I've got context from drug discovery papers, but I desperately need spectra. Now, I'm focusing on computational tools to predict ¹H and ¹³C NMR, IR, and mass spectra for the target molecule. This is crucial for the "Spectroscopic Data" section.

Locating Relevant Resources

I've successfully pinpointed a collection of online tools designed for predicting NMR, IR, and MS spectra. Moreover, I've unearthed additional literature concerning the synthesis and characterization of related chlorophenylthiazole compounds, offering crucial context and comparative data to my analysis.

Generating Predicted Spectra

I'm now focused on generating the predicted spectra for this compound using the identified online tools. This is a crucial step for the technical guide, serving as the cornerstone for interpretation. Simultaneously, I'm working to secure a credible synthesis protocol for this specific compound, or a close analog, to include in the experimental section. I've also uncovered useful information on the drug discovery importance of these compounds that will be used in the introduction.

Identifying Spectra & Synthesis

I've located several online tools that can predict the NMR, IR, and MS spectra for this compound. Furthermore, I've gathered data on the synthesis of comparable compounds, with a particular focus on the Hantzsch thiazole synthesis, and discovered some references to the Sandmeyer reaction for introducing the chloro groups.

Generating Predicted Spectra Now

I'm now generating the predicted spectra – NMR, IR, and MS – for the target molecule using the online tools. The Hantzsch synthesis and Sandmeyer reaction remain promising routes. My focus has shifted to consolidating the synthesis information into a detailed experimental protocol specific to the molecule. Once I get the results from the online tools, I'll have all the pieces I need to finish writing the guide.

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(4-chlorophenyl)thiazole

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This guide focuses on a specific derivative, 2-Chloro-4-(4-chlorophenyl)thiazole, providing a comprehensive exploration of its putative mechanism of action. While direct research on this exact molecule is emerging, we can infer its likely biological targets and design a robust experimental strategy based on the well-documented activities of structurally related 4-(4-chlorophenyl)thiazole analogues.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the probable enzymatic inhibitory actions, propose detailed experimental protocols for validation, and present the underlying scientific rationale for these methodologies.

Part 1: Postulated Mechanism of Action - Enzyme Inhibition

Based on extensive studies of analogous compounds, particularly 2-amino-4-(4-chlorophenyl)thiazole, the primary mechanism of action for this compound is likely centered on the inhibition of key metabolic and neurological enzymes. The chloro- and chlorophenyl- moieties are expected to significantly influence the molecule's interaction with target proteins.[1]

Carbonic Anhydrase Inhibition

Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[4] These zinc-containing metalloenzymes are crucial in processes such as pH regulation, CO2 transport, and electrolyte secretion. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

The proposed interaction involves the thiazole nitrogen and the exocyclic chloro group coordinating with the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. The 4-chlorophenyl group likely engages in hydrophobic interactions within the active site cavity, enhancing binding affinity.

Cholinesterase Inhibition

Thiazole derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a strategy employed in the management of Alzheimer's disease and myasthenia gravis. The thiazole core can interact with key amino acid residues in the active site gorge of cholinesterases.[6]

Monoamine Oxidase (MAO) Inhibition

Several thiazole derivatives exhibit inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The mechanism likely involves the thiazole ring interacting with the FAD cofactor within the enzyme's inner pocket.[5]

Part 2: Experimental Validation of the Mechanism of Action

To rigorously test these hypotheses for this compound, a series of in vitro and in silico experiments are necessary. The following protocols are designed to provide a comprehensive understanding of the compound's inhibitory potential and binding kinetics.

In Vitro Enzyme Inhibition Assays

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by specific binders.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of purified human carbonic anhydrase (I or II) in Tris-HCl buffer (pH 7.4).

-

Prepare a solution of p-nitrophenyl acetate (p-NPA) in acetonitrile, which will serve as the substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Tris-HCl buffer.

-

Add varying concentrations of the test compound (this compound) to the wells. Include a control with only DMSO.

-

Add the carbonic anhydrase solution to all wells and incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Monitor the absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Logical Framework for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for Carbonic Anhydrase Inhibition Assay

This colorimetric method is widely used to screen for AChE and BChE inhibitors.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound in DMSO.

-

Prepare working solutions of AChE (from electric eel) or BChE (from equine serum) in phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

-

Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

-

Start the reaction by adding the substrate (ATCI or BTCI).